2-(5-Bromo-2-thienyl)-3-chloroquinoxaline
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Overview
Description
2-(5-Bromo-2-thienyl)-3-chloroquinoxaline is an organic compound that belongs to the class of quinoxalines, which are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring This compound is characterized by the presence of a bromine atom on the thienyl ring and a chlorine atom on the quinoxaline ring
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
It’s worth noting that similar compounds have been synthesized via the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of a new carbon-carbon bond, which could potentially alter the compound’s interaction with its targets .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which is used in the synthesis of similar compounds, is a key process in various biochemical pathways .
Result of Action
Similar compounds have been known to exhibit various biological activities .
Action Environment
It’s worth noting that the suzuki–miyaura cross-coupling reaction, used in the synthesis of similar compounds, is known to be environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromo-2-thiophene.
Formation of Quinoxaline: The brominated thiophene is then reacted with 3-chloroquinoxaline under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thienyl ring or the nitrogen atoms in the quinoxaline ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted quinoxaline derivative.
Scientific Research Applications
2-(5-Bromo-2-thienyl)-3-chloroquinoxaline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of conjugated polymers and organic semiconductors for electronic and optoelectronic applications.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Comparison with Similar Compounds
2-(5-Bromo-2-thienyl)pyridine: Similar in structure but with a pyridine ring instead of a quinoxaline ring.
5-Bromo-2-thienylboronic acid: Contains a boronic acid group instead of a quinoxaline ring.
(Z)-(5-Bromo-2-thienyl)ethanone oxime: Features an oxime functional group instead of a quinoxaline ring.
Uniqueness: 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline is unique due to the presence of both bromine and chlorine atoms, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of new materials for electronic applications .
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)-3-chloroquinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClN2S/c13-10-6-5-9(17-10)11-12(14)16-8-4-2-1-3-7(8)15-11/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAARIDXUAAZLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)C3=CC=C(S3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384302 |
Source
|
Record name | 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66078-66-8 |
Source
|
Record name | 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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